molecular formula C26H23NO B15161629 3-Cyclopropyl-1-methyl-3,4,5-triphenyl-1,3-dihydro-2H-pyrrol-2-one CAS No. 143841-08-1

3-Cyclopropyl-1-methyl-3,4,5-triphenyl-1,3-dihydro-2H-pyrrol-2-one

Cat. No.: B15161629
CAS No.: 143841-08-1
M. Wt: 365.5 g/mol
InChI Key: KARXKROUCDVAMP-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1-methyl-3,4,5-triphenyl-1,3-dihydro-2H-pyrrol-2-one is a synthetic organic compound that belongs to the class of pyrrolidines It is characterized by a cyclopropyl group, a methyl group, and three phenyl groups attached to a pyrrolidone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-1-methyl-3,4,5-triphenyl-1,3-dihydro-2H-pyrrol-2-one typically involves the following steps:

    Formation of the Pyrrolidone Ring: The pyrrolidone ring can be synthesized via a condensation reaction between a suitable amine and a carbonyl compound, followed by cyclization.

    Phenylation: The phenyl groups can be introduced through Friedel-Crafts alkylation reactions using benzene and a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-1-methyl-3,4,5-triphenyl-1,3-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the carbonyl group.

    Substitution: Electrophilic substitution reactions can occur at the phenyl rings, using reagents such as halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

3-Cyclopropyl-1-methyl-3,4,5-triphenyl-1,3-dihydro-2H-pyrrol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-1-methyl-3,4,5-triphenyl-1,3-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopropyl-1-methyl-3,4,5-triphenylpyrrol-2-one
  • 3-Ethyl-4-methyl-3-pyrrolin-2-one

Uniqueness

3-Cyclopropyl-1-methyl-3,4,5-triphenyl-1,3-dihydro-2H-pyrrol-2-one is unique due to its specific combination of cyclopropyl, methyl, and phenyl groups attached to the pyrrolidone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

143841-08-1

Molecular Formula

C26H23NO

Molecular Weight

365.5 g/mol

IUPAC Name

3-cyclopropyl-1-methyl-3,4,5-triphenylpyrrol-2-one

InChI

InChI=1S/C26H23NO/c1-27-24(20-13-7-3-8-14-20)23(19-11-5-2-6-12-19)26(25(27)28,22-17-18-22)21-15-9-4-10-16-21/h2-16,22H,17-18H2,1H3

InChI Key

KARXKROUCDVAMP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(C1=O)(C2CC2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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